molecular formula C15H23NO2 B8664314 6,7-Dimethoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 116680-81-0

6,7-Dimethoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No. B8664314
M. Wt: 249.35 g/mol
InChI Key: FAIPBMAIDHLQHJ-UHFFFAOYSA-N
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Patent
US05047433

Procedure details

2-(N-propyl)amino-6,7-dimethoxy tetraline (3.69 g; 0.0147 moles) (prepared as indicated in step (a) of Example 2 was dissolved in 43 cc of acetone. To the resulting solution the acid chloride of p-methyl-O-acetyl-mandelic acid (1.45 g; 0.007 moles) was added. The solution was kept at room temperature for 30 minutes and subsequently filtered and concentrated under vacuum. The residue was taken up with methylene chloride and washed with 5% HCl, 5% NaHCO3 and H2O to neutrality. The organic phase was dried over anhydrous Na2SO4 and brought to dryness. 2.4 g of 2-[(N-propyl, N-p-methyl-O-acetyl mandelyl)amino]-6,7-dimethoxy tetraline were obtained. To the amide thus obtained (2.4 g; 0.0058 moles) BH3 in THF (17.4 cc; 0.017 moles) was added at 0° C. The solution was kept at the reflux temperature for three hours. Subsequently, 16 cc of 6N HCl were added at 0° C., the solution was kept at the reflux temperature for 30 minutes and then concentrated under vacuum in order to remove the THF. The acid solution was alkalinized with 4N NaOH and extracted with chlorophorm. The organic phase was washed with H2O to neutrality and concentrated under vacuum. The solid which formed was taken up with ethyl acetate and upon addition of gaseous HCl 1.4 grams of a white solid product were obtained (yield 74%). ##STR28##
Quantity
3.69 g
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
p-methyl-O-acetyl-mandelic acid
Quantity
1.45 g
Type
reactant
Reaction Step Two
Quantity
43 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N[CH:5]1[CH2:14][CH2:13][C:12]2[C:7](=[CH:8][C:9]([O:17][CH3:18])=[C:10]([O:15][CH3:16])[CH:11]=2)[CH2:6]1)CC.CC1C=CC(C(O)C(OC(=O)C)=O)=CC=1>CC(C)=O>[CH3:18][O:17][C:9]1[CH:8]=[C:7]2[C:12](=[CH:11][C:10]=1[O:15][CH3:16])[CH2:13][CH2:14][CH2:5][CH2:6]2

Inputs

Step One
Name
Quantity
3.69 g
Type
reactant
Smiles
C(CC)NC1CC2=CC(=C(C=C2CC1)OC)OC
Step Two
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
p-methyl-O-acetyl-mandelic acid
Quantity
1.45 g
Type
reactant
Smiles
CC1=CC=C(C(C(=O)OC(C)=O)O)C=C1
Step Three
Name
Quantity
43 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
subsequently filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
WASH
Type
WASH
Details
washed with 5% HCl, 5% NaHCO3 and H2O to neutrality
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous Na2SO4

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C=C2CCCCC2=CC1OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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